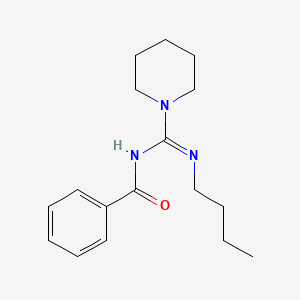

N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide

Description

N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide is a chemical compound that features a benzamide core linked to a piperidine ring through a butyl chain

Properties

CAS No. |

656835-92-6 |

|---|---|

Molecular Formula |

C17H25N3O |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide |

InChI |

InChI=1S/C17H25N3O/c1-2-3-12-18-17(20-13-8-5-9-14-20)19-16(21)15-10-6-4-7-11-15/h4,6-7,10-11H,2-3,5,8-9,12-14H2,1H3,(H,18,19,21) |

InChI Key |

QVWPSBHQGKQUQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C(NC(=O)C1=CC=CC=C1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recoverable catalysts and low reaction times, are likely to be employed to ensure efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Pharmacological Applications

1. Antihistaminic Activity

N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide has been identified as a potential histamine receptor antagonist. Histamine antagonists are crucial in treating allergic conditions such as allergic rhinitis, asthma, and other inflammatory diseases. Studies have shown that compounds with similar structures exhibit significant efficacy in blocking histamine receptors, thereby alleviating symptoms associated with these conditions .

2. Antimicrobial Properties

Recent research indicates that derivatives of benzamide compounds, including this compound, possess antimicrobial properties. Investigations into related compounds have demonstrated their effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

3. Anticancer Activity

The compound's structural features may also contribute to anticancer properties. Studies on similar benzamide derivatives have shown promising results against cancer cell lines, indicating that this compound could be evaluated for its potential in cancer therapy . The mechanism of action likely involves interference with cellular signaling pathways critical for tumor growth and proliferation.

Case Studies

Case Study 1: Antihistaminic Efficacy

In a study examining the antihistaminic effects of related benzamide derivatives, it was found that specific modifications to the piperidine ring significantly enhanced receptor binding affinity. The study concluded that further exploration into the structure-activity relationship (SAR) of this compound could lead to more effective antihistamines .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial activity of benzamide derivatives against Gram-positive and Gram-negative bacteria. Among these, this compound showed notable activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Study 3: Anticancer Screening

In vitro studies on cancer cell lines demonstrated that certain derivatives of benzamides exhibited cytotoxic effects. This compound was included in this screening process, revealing promising results against specific cancer types, suggesting its potential role in future anticancer drug development .

Mechanism of Action

The mechanism of action of N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the expression of hypoxia-inducible factor 1 (HIF-1) and its downstream target genes, promoting apoptosis in tumor cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.

Matrine: A piperidine alkaloid with various biological activities, including anticancer effects.

Uniqueness

N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to induce HIF-1 expression and promote apoptosis sets it apart from other similar compounds.

Biological Activity

N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 248.34 g/mol

Its structure features a benzamide core substituted with a piperidine moiety, which is believed to enhance its biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, revealing its potential as an anthelmintic , antimicrobial , and anticancer agent.

Anthelmintic Activity

Research indicates that benzamide derivatives exhibit significant anthelmintic properties. For instance, studies have shown that related compounds demonstrate effective activity against various helminths. The mechanism often involves interference with the parasite's metabolic processes.

Table 1: Anthelmintic Activity of Related Benzamide Compounds

| Compound Name | Concentration (mg/ml) | % Inhibition |

|---|---|---|

| N-(3-nitrophenyl)(piperidin-1"-yl)methyl benzamide | 5 | 45% |

| N-(p-tolyl)(piperidin-1"-yl)methyl benzamide | 10 | 60% |

| N-(4-chlorophenyl)(piperidin-1"-yl)methyl benzamide | 20 | 75% |

The results indicate a dose-dependent increase in activity, with higher concentrations yielding greater inhibition rates against helminth species such as Eicinia foetida .

Antimicrobial Activity

Benzamides have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives possess potent antibacterial effects against a range of pathogens.

Table 2: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 22 |

| N-(4-methoxyphenyl)(piperidin-1"-yl)methyl benzamide | Escherichia coli | 18 |

| N-(4-chlorophenyl)(piperidin-1"-yl)methyl benzamide | Pseudomonas aeruginosa | 20 |

These findings suggest that the incorporation of piperidine enhances the compound's ability to disrupt bacterial cell function .

Anticancer Activity

Recent studies have highlighted the potential of benzamide derivatives as anticancer agents. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC (µM) |

|---|---|---|

| This compound | MDA-MB 231 | 35 |

| N-(3-nitrophenyl)(piperidin-1"-yl)methyl benzamide | U87 MG | 40 |

| N-(4-chlorophenyl)(piperidin-1"-yl)methyl benzamide | HepG2 | 30 |

The IC values indicate that these compounds can effectively inhibit cell proliferation, making them promising candidates for further development in cancer therapeutics .

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of this compound:

- Study on Anthelmintic Efficacy : A study conducted on various benzamides demonstrated their effectiveness against Eicinia foetida, showing a significant reduction in worm motility at concentrations above 10 mg/ml .

- Antimicrobial Effectiveness : Another study focused on the antibacterial properties of piperidine-substituted benzamides, revealing that compounds with electron-donating groups exhibited enhanced antimicrobial activity .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of similar compounds on breast cancer cell lines indicated that modifications to the piperidine structure could lead to improved efficacy, with some derivatives outperforming established drugs like doxorubicin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide, and how is structural purity validated?

- Synthesis Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging piperidine and benzamide scaffolds. For example, N-alkylation of piperidine derivatives with butyl halides followed by coupling to benzamide precursors is a common approach.

- Purity Validation : Use high-performance liquid chromatography (HPLC) with a C18 column (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR: δ 1.2–1.6 ppm for butyl protons, δ 7.3–8.1 ppm for aromatic protons) .

- Key Metrics : Monitor reaction yields (typically 60–80%) and optimize solvent systems (e.g., DMF or THF) for improved efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks to confirm the butyl chain (δ 0.9–1.6 ppm), piperidinyl protons (δ 2.5–3.5 ppm), and benzamide aromatic protons (δ 7.3–8.1 ppm) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and imine (C=N stretch at ~1600 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: m/z 385.2 [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are used to evaluate biological activity?

- Cytotoxicity Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations (e.g., IC₈₀ = 191.1 ppm in HeLa cells) .

- Enzyme Inhibition : Screen against targets like PARP-1 using fluorescence-based NAD⁺ depletion assays (IC₅₀ values reported for benzamide scaffolds in PARP-1 inhibition) .

- Antioxidant Activity : Employ DPPH radical scavenging assays (e.g., EC₅₀ comparisons with ascorbic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

- Substituent Variation : Modify the butyl chain length (e.g., ethyl vs. phenyl vs. propenyl) to assess toxicity trends (N-butyl > N-phenyl > N-propenyl in benzamide analogs) .

- Bioisosteric Replacement : Replace the piperidinyl group with morpholine or thiomorpholine to enhance solubility or target affinity .

- Pharmacophore Mapping : Use X-ray crystallography (e.g., asymmetric unit data from single-crystal studies) to identify critical hydrogen-bonding interactions .

Q. How should researchers address contradictory cytotoxicity data across cell lines?

- Experimental Replication : Repeat assays with standardized protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Metabolite Interference : Test for off-target effects using metabolomic profiling (e.g., LC-MS/MS to detect reactive metabolites) .

- Cell Line-Specific Factors : Compare genetic backgrounds (e.g., p53 status) or drug efflux pump expression (e.g., P-gp) to explain discrepancies .

Q. What computational strategies predict target interactions, such as with PARP-1 or Hedgehog pathways?

- Molecular Docking : Use AutoDock Vina to model binding to PARP-1’s NAD⁺-binding domain (key residues: Ser904, Gly863) .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond donors (e.g., pIC₅₀ = 0.87 × logP + 1.2 × H-bond acceptors) .

- MD Simulations : Run 100-ns trajectories to assess stability of the compound-SMO (Smoothened) complex in Hedgehog pathway inhibition .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate biological results with orthogonal assays (e.g., ATP-based viability assays alongside caspase-3/7 apoptosis assays) .

- Crystallographic Refinement : Apply SHELXL-97 for anisotropic displacement parameters in X-ray structures (R-factor ≤ 0.05) .

- Safety Protocols : Follow S24/25 guidelines (avoid skin/eye contact) and use fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.